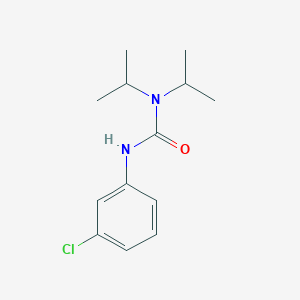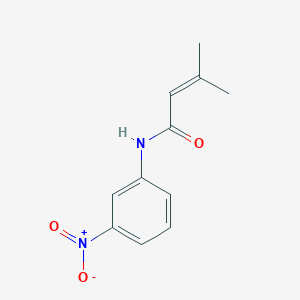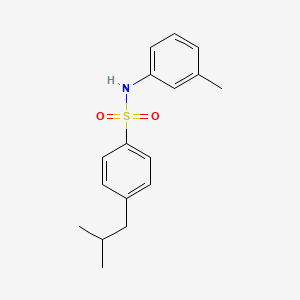
1-(2-thienylacetyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-thienylacetyl)-4-piperidinecarboxamide is a chemical compound with potential applications in pharmaceuticals and organic chemistry. Its synthesis, molecular structure, chemical reactions, and properties have been explored to understand its utility and functionality.
Synthesis Analysis
Synthetic methods for piperidine derivatives, including those similar to 1-(2-thienylacetyl)-4-piperidinecarboxamide, often involve domino reactions or multi-component synthesis strategies. For instance, a domino reaction based on arylaldehydes and 1-acetylcyclopropanecarboxamides enables the synthesis of complex piperidine-2,4-diones under mild conditions (Liu et al., 2010). Additionally, synthetic analgesics research indicates the preparation of piperidine derivatives through different synthetic approaches, highlighting the versatility of these compounds (Van Daele et al., 1976).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including 1-(2-thienylacetyl)-4-piperidinecarboxamide, is critical in determining their chemical behavior and potential applications. Studies on novel piperidine derivatives for anti-acetylcholinesterase activity emphasize the role of substituents on the molecular structure and activity (Sugimoto et al., 1990).
Chemical Reactions and Properties
Piperidine derivatives participate in various chemical reactions, contributing to their wide range of applications. For example, l-Piperazine-2-carboxylic acid derived N-formamides serve as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines, demonstrating the chemical versatility of these compounds (Wang et al., 2006).
Physical Properties Analysis
The physical properties of 1-(2-thienylacetyl)-4-piperidinecarboxamide and related compounds, such as solubility, melting point, and crystal structure, are essential for their practical applications. Crystal engineering studies provide insights into the hydrogen-bond association and polymorphism, which are crucial for designing materials with desired physical properties (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental for the application of piperidine derivatives. Research on inhibitors of farnesyl protein transferase illustrates the exploration of chemical properties to design molecules with specific biological activities (Mallams et al., 1998).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-thiophen-2-ylacetyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c13-12(16)9-3-5-14(6-4-9)11(15)8-10-2-1-7-17-10/h1-2,7,9H,3-6,8H2,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWCLSDBZOUQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[4-(dimethylamino)benzyl]-2-naphthyl}formamide](/img/structure/B5665380.png)
![1,1'-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5665394.png)

![(3S*,4S*)-4-(4-morpholinyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-pyrrolidinol](/img/structure/B5665404.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5665413.png)


![1,3,6-trimethyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B5665430.png)



![2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid](/img/structure/B5665457.png)

![2-(3-methoxypropyl)-N-methyl-3-oxo-N-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5665473.png)